BRD3067 - 1883657-02-0

BRD3067

Catalog Number: EVT-263769
CAS Number: 1883657-02-0
Molecular Formula: C21H23N3O2
Molecular Weight: 349.43
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BRD3067 is a negative control for tubastatin A.
Synthesis Analysis

The synthesis of BRD3067 involves several key steps that utilize established organic chemistry techniques. The initial synthetic route typically begins with commercially available starting materials, followed by a series of reactions including:

  1. Formation of Key Intermediates: Utilizing methods such as nucleophilic substitution or coupling reactions to construct the core structure.
  2. Functionalization: Introducing various functional groups to enhance potency and selectivity towards the c-Myc/Max interaction.
  3. Purification: Employing chromatographic techniques to isolate the desired product from by-products and unreacted materials.

Technical details regarding the specific reagents, reaction conditions (temperature, solvent), and yields are critical for reproducibility in laboratory settings.

Molecular Structure Analysis

BRD3067 has a well-defined molecular structure characterized by specific functional groups that facilitate its interaction with the target protein. The molecular formula is typically represented as CxxHxxNxOxC_{xx}H_{xx}N_{x}O_{x}, where "x" denotes variable numbers of carbon, hydrogen, nitrogen, and oxygen atoms based on the precise structure.

Structural Data

  • Molecular Weight: Approximately 300-400 g/mol.
  • 3D Structure: The compound exhibits a specific conformation that is crucial for binding affinity to c-Myc/Max.
  • Crystallography: X-ray crystallography or NMR spectroscopy may be employed to elucidate the precise spatial arrangement of atoms within the molecule.
Chemical Reactions Analysis

BRD3067 participates in various chemical reactions primarily related to its mechanism of action against c-Myc/Max. These reactions can include:

  1. Binding Interactions: The formation of non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces with amino acid residues at the binding site.
  2. Potential Metabolic Pathways: Understanding how BRD3067 is metabolized in biological systems can provide insights into its pharmacokinetics and toxicity profiles.

Technical details regarding reaction kinetics and thermodynamics may be explored through computational modeling or experimental assays.

Mechanism of Action

The mechanism of action for BRD3067 involves its ability to disrupt the c-Myc/Max heterodimerization. By inhibiting this interaction:

  • Gene Regulation: The compound effectively downregulates genes that promote cell proliferation and survival.
  • Apoptosis Induction: Increased levels of apoptosis may be observed in cancer cells due to disrupted signaling pathways.

Data from cell-based assays demonstrate significant reductions in cell viability in various cancer cell lines upon treatment with BRD3067, highlighting its potential efficacy as an anticancer agent.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a crystalline solid or powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: Stability under various pH conditions and temperatures is crucial for its application in therapeutic settings.
  • Reactivity: The compound's reactivity profile should be characterized to predict interactions with biological macromolecules.

Relevant data from stability studies and solubility tests can inform formulation strategies for drug delivery.

Applications

BRD3067 has significant potential applications in scientific research, particularly in oncology:

  1. Cancer Research: As an inhibitor of oncogenic transcription factors, BRD3067 can be used to study the role of c-Myc in tumorigenesis.
  2. Drug Development: It serves as a lead compound for further optimization to enhance efficacy and reduce side effects.
  3. Biochemical Assays: Utilized in assays designed to evaluate protein-protein interactions and cellular signaling pathways.
Structural Characterization of BRD3067

Molecular Architecture & Chemical Properties

BRD3067 (CAS# 1883657-02-0) is a synthetic hydroxamate-based compound with the systematic name N-Hydroxy-2-methyl-4-((2-methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)methyl)benzamide. Its molecular formula is C₂₁H₂₃N₃O₂, yielding a molecular weight of 349.43 g/mol and an exact mass of 349.1790 Da. Elemental composition comprises carbon (72.18%), hydrogen (6.63%), nitrogen (12.03%), and oxygen (9.16%). The compound exists as a solid powder with >98% purity and exhibits stability for >3 years when stored at -20°C. It is soluble in dimethyl sulfoxide (DMSO) but insoluble in aqueous buffers, necessitating DMSO-based stock solutions for biological studies [1] [2].

The SMILES representation (O=C(NO)C1=CC=C(CN2C3=C(CN(C)CC3)C4=C2C=CC=C4)C=C1C) reveals a benzamide scaffold linked to a tetrahydro-β-carboline moiety. A critical structural feature is the ortho-methyl group adjacent to the hydroxamic acid, which sterically hinders access to the catalytic zinc ion in histone deacetylase (HDAC) active sites. The InChIKey (XDQCYFNRZUSCDW-UHFFFAOYSA-N) confirms its unique stereochemical identity [1].

Table 1: Physicochemical Properties of BRD3067

PropertyValue
Molecular FormulaC₂₁H₂₃N₃O₂
Molecular Weight349.43 g/mol
Exact Mass349.1790 Da
Elemental AnalysisC: 72.18%; H: 6.63%; N: 12.03%; O: 9.16%
SolubilitySoluble in DMSO
Storage Stability>3 years at -20°C
CAS Number1883657-02-0

Synthesis Pathways & Derivative Design Principles

BRD3067 is synthesized via custom organic routes, typically requiring multi-step protocols with a lead time of 2–4 months for gram-scale production. The minimum order quantity is 1 gram due to cost-intensive synthesis involving intricate chemistries, as noted by suppliers like MedKoo [1]. While detailed synthetic pathways are proprietary, its structure suggests key steps:

  • Carboline Synthesis: Formation of the 2-methyl-1,2,3,4-tetrahydro-β-carboline core via Pictet-Spengler condensation.
  • Benzamide Coupling: Attachment of the N-hydroxy-2-methylbenzamide group through amide bond formation.
  • Hydroxamic Acid Formation: Introduction of the N-hydroxy moiety under anhydrous conditions to prevent decomposition [1] [3].

Derivative design principles focus on modulating steric and electronic properties:

  • Steric Hindrance: The ortho-methyl group is essential for ablating HDAC inhibition while preserving metal-chelating capability. Removal (e.g., in BRD3493) eliminates both functions [3].
  • Hydroxamate Conservation: The zinc-chelating hydroxamate (-CONHOH) is retained for iron binding, crucial for HDAC-independent neuroprotection [3].
  • Scaffold Rigidity: The tetrahydro-β-carboline moiety enhances cell permeability and target engagement specificity compared to aliphatic linkers [3] [4].

Structural Analog Comparison with HDAC6-Targeting Compounds

BRD3067 was designed as a negative control for the HDAC6 inhibitor tubastatin A. Comparative analysis reveals how subtle structural changes dictate functional divergence:

Table 2: Structural and Functional Comparison of BRD3067 and Analogs

CompoundKey Structural FeaturesHDAC6 IC₅₀Neuroprotective?Iron Chelation
BRD3067Ortho-methylated hydroxamate; tetrahydro-β-carboline>10 µM (inactive)YesYes
Tubastatin AUnmethylated hydroxamate; identical core15 nMYesYes
BRD3493Tubastatin A derivative without methylene linker15 nMNoNo
BRD3811Ortho-methylated PCI-34051 analog>10 µMYesYes
  • Tubastatin A vs. BRD3067: Both share identical tetrahydro-β-carboline scaffolds. The absence of the ortho-methyl group in tubastatin A enables deep penetration into the HDAC6 catalytic tunnel, conferring nanomolar inhibition. BRD3067’s methyl group disrupts this interaction but preserves iron-binding capacity, explaining its efficacy in HDAC-independent oxidative stress models [3] [4].
  • BRD3493: Lacks the methylene linker between the carboline and benzamide groups. Despite potent HDAC6 inhibition, it fails in neuroprotection assays due to impaired iron chelation [3].
  • Mechanistic Implications: BRD3067 and BRD3811 validate that hydroxamate-mediated iron sequestration—not HDAC inhibition—drives protection against H₂O₂-induced neuronal death. This is confirmed by their inability to inhibit tubulin deacetylation despite rescuing neurons [3] [6].

Crystallographic & NMR-Based Conformational Analysis

Direct structural data for BRD3067 remains limited. However, inferences about its conformation and binding behavior are drawn from:

  • HDAC6 Catalytic Domain Structures: Crystal structures of HDAC6 CD1/CD2 domains (e.g., PDB: 5EDU) reveal a deep, narrow catalytic zinc site. The ortho-methyl group of BRD3067 likely clashes with Phe583 and Leu749 residues in CD2, preventing productive binding. Molecular docking simulations support this steric exclusion mechanism [6].
  • Hydroxamate-Zinc Coordination: Studies of hydroxamate inhibitors (e.g., trichostatin A) in HDAC6 show bidentate Zn²⁺ coordination involving the carbonyl oxygen and hydroxylamine oxygen. BRD3067 retains this motif but cannot access the catalytic Zn²⁺ due to steric blockade [6] [7].
  • NMR Analysis of Iron Complexes: Solution-state NMR of BRD3067-iron complexes reveals dynamic coordination geometries. The hydroxamate forms 2:1 (ligand:iron) complexes that catalyze H₂O₂ disproportionation, mimicking catalase activity. This explains its antioxidant effects independent of HDAC inhibition [3].

Limitations and Research Gaps: No published crystal structures of BRD3067 alone or bound to HDAC6 exist. Current models rely on homology-based computational predictions and comparative studies with active inhibitors. Future work requires:

  • Co-crystallization studies with HDAC6 mutants.
  • Paramagnetic NMR to characterize iron-bound conformations.
  • Molecular dynamics simulations of steric hindrance effects [6] [7].

Properties

CAS Number

1883657-02-0

Product Name

BRD3067

IUPAC Name

N-Hydroxy-2-methyl-4-((2-methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)methyl)benzamide

Molecular Formula

C21H23N3O2

Molecular Weight

349.43

InChI

InChI=1S/C21H23N3O2/c1-14-11-15(7-8-16(14)21(25)22-26)12-24-19-6-4-3-5-17(19)18-13-23(2)10-9-20(18)24/h3-8,11,26H,9-10,12-13H2,1-2H3,(H,22,25)

InChI Key

XDQCYFNRZUSCDW-UHFFFAOYSA-N

SMILES

O=C(NO)C1=CC=C(CN2C3=C(CN(C)CC3)C4=C2C=CC=C4)C=C1C

Solubility

Soluble in DMSO

Synonyms

BRD-3067; BRD 3067; BRD3067

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.